Tétrachloroguaïacol

Vue d'ensemble

Description

Tetrachloroguaiacol is a product formed from the degradation pathway of pentachlorophenol (PCP) in the fungal community. A chlorophenolic detected in wastewater.

Tetrachloroguaiacol is a natural product found in Mycena leaiana with data available.

Applications De Recherche Scientifique

Toxicologie environnementale

TeCG : est reconnu pour sa présence dans les effluents de l’industrie papetière et est connu pour sa toxicité envers les organismes vivants, y compris les humains . La recherche a montré que TeCG peut irriter la peau et l’épithélium, perturber les fonctions hépatique et rénale et causer des dommages à l’ADN. Cela en fait un composé d’intérêt significatif dans les études de toxicologie environnementale, où ses effets sur divers systèmes biologiques sont examinés.

Études de la réponse antioxydante

Des études ont évalué l’effet de TeCG sur les paramètres antioxydants chez les plantes. Par exemple, il a été démontré que TeCG augmente l’activité de la peroxydase du guaïacol et de la glutathion S-transférase, des enzymes impliquées dans la réponse antioxydante . Il augmente également la teneur en phénols libres et le niveau de glutathion total dans les feuilles des plantes, indiquant son impact sur les mécanismes de défense de la plante contre le stress oxydatif .

Écotoxicologie

En écotoxicologie, TeCG sert de composé modèle pour étudier les effets des phénols chlorés sur les écosystèmes. Sa présence dans le sol et l’eau à proximité des sites industriels en fait un polluant pertinent pour évaluer l’impact écologique des déchets industriels, en particulier sur la flore et la faune dans les environnements terrestres et aquatiques .

Recherche sur la dégradation enzymatique

TeCG est utilisé dans la recherche axée sur la dégradation enzymatique des polluants environnementaux. Le champignon de pourriture blanche Coriolus versicolor, par exemple, produit une enzyme appelée laccases qui catalyse la déchloration de TeCG, libérant des ions chlorure et décomposant le composé . Cette recherche est cruciale pour développer des stratégies de biorémediation pour nettoyer les sites contaminés.

Études biochimiques

Le comportement biochimique de TeCG, comme son interaction avec des enzymes comme la glutathion S-transférase, présente un intérêt dans les études biochimiques. Ces interactions peuvent révéler comment TeCG et des composés similaires affectent les processus cellulaires et les activités enzymatiques, ce qui est une information précieuse pour comprendre les bases moléculaires de la toxicité .

Surveillance des procédés industriels

TeCG est surveillé dans les procédés industriels, en particulier dans l’industrie papetière, où il peut se former comme sous-produit. Comprendre sa formation et développer des méthodes pour réduire sa présence dans les effluents est important pour la conformité environnementale et la réduction de l’empreinte écologique des opérations industrielles .

Safety and Hazards

When handling Tetrachloroguaiacol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Tetrachloroguaiacol (TeCG) is a major chlorinated phenol produced during the chlorine bleaching of wood pulp . It has been found to inhibit renal xenobiotic elimination , suggesting that its primary targets may be enzymes involved in xenobiotic metabolism.

Mode of Action

For instance, TeCG has been shown to inhibit renal xenobiotic elimination , which suggests that it may interfere with the function of enzymes involved in the metabolism and elimination of foreign substances from the body.

Biochemical Pathways

TeCG has been found to affect several biochemical pathways. For example, it has been shown to increase the activity of guaiacol peroxidase and glutathione S-transferase, elevate the content of free phenols, and increase the level of total glutathione in the leaves of reed canary grass . These changes suggest that TeCG may induce oxidative stress and alter antioxidant defense mechanisms in organisms.

Result of Action

The molecular and cellular effects of TeCG’s action are diverse and depend on the specific context. For example, in reed canary grass, TeCG has been shown to increase the activity of certain enzymes, elevate the content of free phenols, and increase the level of total glutathione . . These findings suggest that the effects of TeCG can vary widely depending on the organism and the specific conditions of exposure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of TeCG. For example, the presence of magnesium ions has been found to enhance the oxidation of a fluorescent probe by TeCG . Additionally, the concentration of TeCG can also affect its impact, with higher concentrations generally leading to more pronounced effects . .

Analyse Biochimique

Biochemical Properties

Tetrachloroguaiacol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to affect the activity of glutathione S-transferase, an enzyme involved in detoxification . It also influences the oxidation of the fluorescent probe dihydrorhodamine 123, indicating its potential role in redox reactions .

Cellular Effects

Tetrachloroguaiacol has been found to influence various cellular processes. For example, it can affect the content of free phenols and the level of total, oxidized, and reduced glutathione in the leaves of reed canary grass .

Molecular Mechanism

At the molecular level, Tetrachloroguaiacol exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been shown to inhibit renal xenobiotic elimination , suggesting its potential role in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of Tetrachloroguaiacol can change over time in laboratory settings. For instance, it has been found to strongly increase the level of total glutathione and the content of free phenols on the 3rd and 6th day of the experiment . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

In animal models, the effects of Tetrachloroguaiacol can vary with different dosages. For instance, no significant difference in growth or larval survival was found among treatments when fathead minnow larvae were exposed to varying concentrations of Tetrachloroguaiacol .

Metabolic Pathways

Tetrachloroguaiacol is involved in several metabolic pathways. It is metabolized by Rhodococcus chlorophenolicus, which can degrade five different chlorinated guaiacols, including Tetrachloroguaiacol . The metabolic pathways involve several intermediate metabolites, each with three hydroxyl or methoxyl groups .

Propriétés

IUPAC Name |

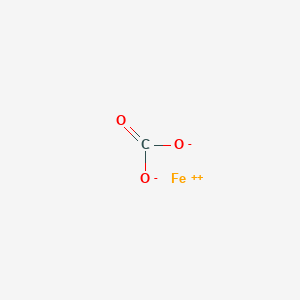

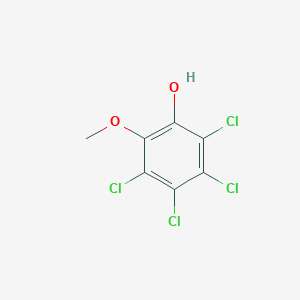

2,3,4,5-tetrachloro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZVKLJKDFFSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044155 | |

| Record name | 3,4,5,6-Tetrachloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2539-17-5, 97331-56-1 | |

| Record name | Tetrachloroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2539-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloroguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxytetrachlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097331561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-Tetrachloroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2539-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYTETRACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIU326512E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)